
5-Bromo-8-hydroxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-hydroxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxyquinazolin-4(3H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the quinazolinone ring.
Hydroxylation: Introduction of a hydroxyl group at the 8-position.
A common synthetic route might involve the bromination of 8-hydroxyquinazolin-4(3H)-one using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield derivatives with different functional groups, while oxidation of the hydroxyl group would yield a quinazolinone with a carbonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-8-hydroxyquinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinazolin-4(3H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.
5-Bromoquinazolin-4(3H)-one: Lacks the hydroxyl group, which could affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-8-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5(12)7-6(4)8(13)11-3-10-7/h1-3,12H,(H,10,11,13) |
InChI Key |
YYLSBPAHCMCXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=CNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-](/img/structure/B15248366.png)
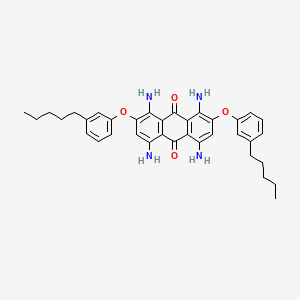
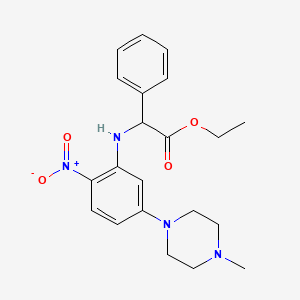
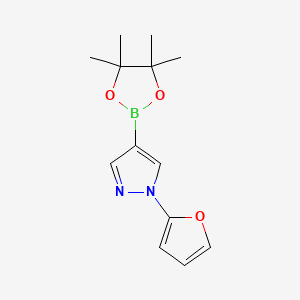
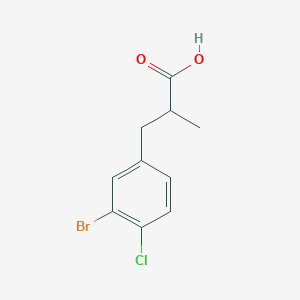
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
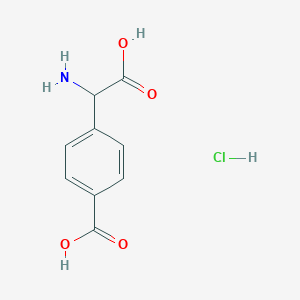
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
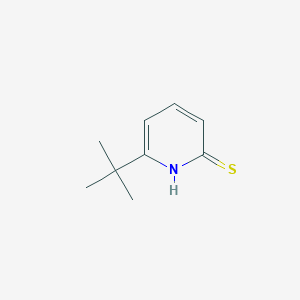

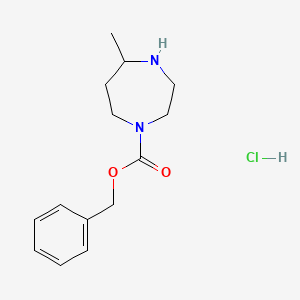
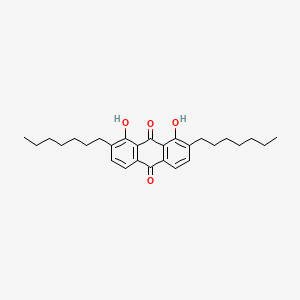
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
